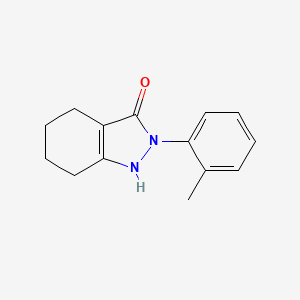![molecular formula C14H13N5O6S2 B11048073 2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex organic compound belonging to the class of thiadiazoloquinazolinones This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety, along with a morpholinosulfonyl and nitro group
Preparation Methods
The synthesis of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-component reactions under specific conditions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This green synthesis approach is advantageous due to its solvent-free conditions, high atom economy, and environmentally friendly nature.
Chemical Reactions Analysis
2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinosulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar compounds to 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE include other thiadiazoloquinazolinones and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical reactivity and biological activities. Examples include:
The uniqueness of 2-METHYL-7-(MORPHOLINOSULFONYL)-9-NITRO-5H-[1,3,4]THIADIAZOLO[3,2-A]QUINAZOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O6S2 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-methyl-7-morpholin-4-ylsulfonyl-9-nitro-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C14H13N5O6S2/c1-8-16-18-12-10(13(20)15-14(18)26-8)6-9(7-11(12)19(21)22)27(23,24)17-2-4-25-5-3-17/h6-7H,2-5H2,1H3 |
InChI Key |
LYKPHEMBJVQDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)N4CCOCC4)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)


![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)
![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
